4-{5-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOIC ACID
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Overview
Description
4-{5-[(2-Ethoxy-2-oxoethyl)sulfanyl]-1H-1,2,3,4-tetrazol-1-yl}benzoic acid is a complex organic compound that features a tetrazole ring substituted with an ethoxy-oxoethyl sulfanyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(2-ethoxy-2-oxoethyl)sulfanyl]-1H-1,2,3,4-tetrazol-1-yl}benzoic acid typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Ethoxy-Oxoethyl Sulfanyl Group: This step involves the reaction of the tetrazole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(2-ethoxy-2-oxoethyl)sulfanyl]-1H-1,2,3,4-tetrazol-1-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethoxy-oxoethyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{5-[(2-ethoxy-2-oxoethyl)sulfanyl]-1H-1,2,3,4-tetrazol-1-yl}benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of tetrazole derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-{5-[(2-ethoxy-2-oxoethyl)sulfanyl]-1H-1,2,3,4-tetrazol-1-yl}benzoic acid depends on its specific application:
Pharmaceuticals: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.
Materials Science: Its electronic properties can be exploited in the design of materials with specific conductive or semiconductive properties.
Comparison with Similar Compounds
Similar Compounds
4-{5-[(2-Methoxy-2-oxoethyl)sulfanyl]-1H-1,2,3,4-tetrazol-1-yl}benzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
4-{5-[(2-Ethoxy-2-oxoethyl)sulfanyl]-1H-1,2,3,4-tetrazol-1-yl}phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of a benzoic acid moiety.
Uniqueness
4-{5-[(2-ethoxy-2-oxoethyl)sulfanyl]-1H-1,2,3,4-tetrazol-1-yl}benzoic acid is unique due to the combination of its tetrazole ring, ethoxy-oxoethyl sulfanyl group, and benzoic acid moiety. This unique structure imparts specific chemical and physical properties that can be exploited in various applications.
Properties
IUPAC Name |
4-[5-(2-ethoxy-2-oxoethyl)sulfanyltetrazol-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-2-20-10(17)7-21-12-13-14-15-16(12)9-5-3-8(4-6-9)11(18)19/h3-6H,2,7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYAPZNXTSYATC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=NN1C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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